molecular formula C16H11N3O3 B182939 3-nitro-5,6-diphenyl-1H-pyrazin-2-one CAS No. 25468-58-0

3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Cat. No. B182939
CAS RN: 25468-58-0
M. Wt: 293.28 g/mol
InChI Key: HEKFXRGJKVCEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-5,6-diphenyl-1H-pyrazin-2-one (NDP) is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. NDP is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.

Scientific Research Applications

3-nitro-5,6-diphenyl-1H-pyrazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is in the field of organic electronics. 3-nitro-5,6-diphenyl-1H-pyrazin-2-one has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors and organic solar cells.
3-nitro-5,6-diphenyl-1H-pyrazin-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one allows it to bind selectively with metal ions such as copper and nickel, leading to a change in fluorescence intensity. This property has potential applications in environmental monitoring and medical diagnosis.

Mechanism Of Action

The mechanism of action of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is not fully understood, but it is believed to involve the formation of a charge transfer complex between the nitrogen atom of the pyrazinone ring and the electron-deficient aryl groups. This charge transfer complex is thought to be responsible for the excellent electron transport properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. However, it has been shown to exhibit low toxicity in vitro, making it a promising candidate for further study.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is its excellent electron transport properties, which make it a potential candidate for use in organic electronics. However, one limitation of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. One direction is the development of new synthesis methods to improve the yield and purity of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. Another direction is the study of the biochemical and physiological effects of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in vivo, which could provide valuable insights into its potential applications in medicine. Finally, further research is needed to explore the potential applications of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in organic electronics and other fields of scientific research.

Synthesis Methods

3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be synthesized through a two-step process involving the reaction of 2,3-diphenylquinoxaline with nitric acid followed by the reaction of the resulting 3-nitro-2,3-diphenylquinoxaline with hydrazine hydrate. The yield of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be improved by using a solvent such as ethanol or acetic acid.

properties

CAS RN

25468-58-0

Product Name

3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

3-nitro-5,6-diphenyl-1H-pyrazin-2-one

InChI

InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20)

InChI Key

HEKFXRGJKVCEPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3

Other CAS RN

25468-58-0

solubility

42.1 [ug/mL]

Origin of Product

United States

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